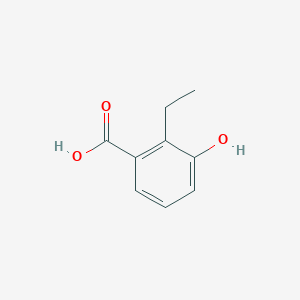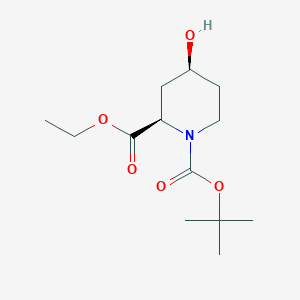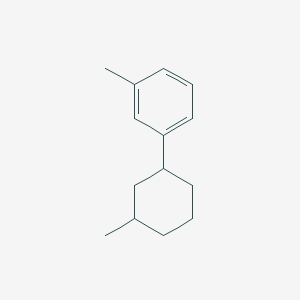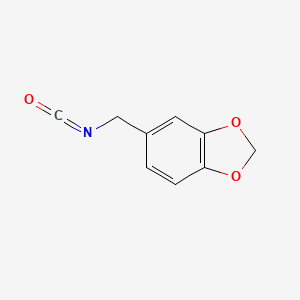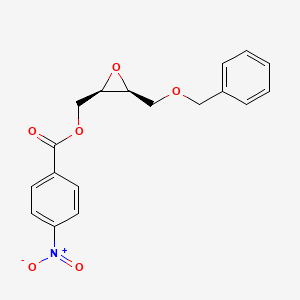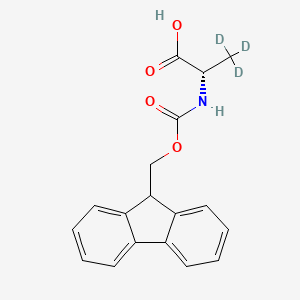
Fmoc-ala-oh (3,3,3-d3)
Descripción general
Descripción
Fmoc-ala-oh (3,3,3-d3) is an Fmoc protected alanine derivative . Alanine is one of the simplest amino acids with a methyl group as the side chain . This compound is potentially useful for proteomics studies and solid phase peptide synthesis techniques .
Synthesis Analysis
The synthesis of Fmoc-ala-oh (3,3,3-d3) involves a solution of the Fmoc-OX derivatives in acetone being added dropwise to a stirred solution of Alanine and NaHCO3 in water . After stirring overnight, the reaction mixture is concentrated under reduced pressure and then extracted with CH2Cl2 to remove the unreacted Fmoc-OX derivatives .Molecular Structure Analysis
The molecular formula of Fmoc-ala-oh (3,3,3-d3) is C18H14D3NO4 . The average mass is 314.350 Da and the monoisotopic mass is 314.134583 Da .Chemical Reactions Analysis
The reaction mixture of Fmoc-ala-oh (3,3,3-d3) is cooled and acidified with 10% HCl to give a white solid . This solid is then filtered and washed with water several times, and dried to give a white solid .Physical And Chemical Properties Analysis
Fmoc-ala-oh (3,3,3-d3) has a density of 1.3±0.1 g/cm3 . The boiling point is 544.1±33.0 °C at 760 mmHg . The vapour pressure is 0.0±1.5 mmHg at 25°C . The enthalpy of vaporization is 86.6±3.0 kJ/mol . The flash point is 282.9±25.4 °C .Aplicaciones Científicas De Investigación
Fmoc-ala-oh (3,3,3-d3): Un análisis completo de las aplicaciones de investigación científica
Síntesis de triazolopéptidos y azapeptidos: Fmoc-ala-oh (3,3,3-d3) sirve como bloque de construcción en la preparación de triazolopéptidos y azapeptidos. Estos péptidos tienen estructuras únicas que se estudian por su potencial actividad biológica y aplicaciones terapéuticas .
Síntesis de péptidos de porfirina bicatiónica: Utilizando la síntesis en fase sólida estándar de Fmoc, Fmoc-ala-oh (3,3,3-d3) se utiliza en la síntesis de péptidos de porfirina bicatiónica. Estos péptidos son de interés debido a su papel en la terapia fotodinámica para el tratamiento del cáncer .
Transformación de aductos de Mannich: En la síntesis química, Fmoc-ala-oh (3,3,3-d3) se emplea para transformar aductos de Mannich en amidas α-halogenadas sin sufrir aziridinación. Este proceso es significativo en el desarrollo de productos farmacéuticos .
Estudios de proteómica: Como un derivado de alanina protegido por Fmoc, este compuesto es potencialmente útil para estudios de proteómica que involucran el estudio a gran escala de proteínas, particularmente sus estructuras y funciones .
Técnicas de síntesis de péptidos en fase sólida: El papel del compuesto en las técnicas de síntesis de péptidos en fase sólida es crucial, ya que permite la construcción sistemática de péptidos que se pueden utilizar en el desarrollo de fármacos y otras aplicaciones biológicas .
Flexibilidad de la cadena peptídica: Cuando se incorpora a una cadena polipeptídica, la pequeña cadena lateral de la alanina confiere un alto grado de flexibilidad, lo cual es esencial para las propiedades estructurales y funcionales de las proteínas .
Mecanismo De Acción
Target of Action
Fmoc-Ala-OH (3,3,3-d3) is a deuterated derivative of Fmoc-Ala-OH . It is primarily used as a building block in the synthesis of peptides . The primary targets of this compound are the amino groups of the N-terminal amino acid in peptide chains .
Mode of Action
Fmoc-Ala-OH (3,3,3-d3) functions as a protecting group for the amino group of the N-terminal amino acid, allowing for selective deprotection and subsequent coupling reactions . This temporary masking of the N-terminal amino group prevents unwanted side reactions during the peptide assembly process .
Biochemical Pathways
The compound plays a crucial role in solid-phase peptide synthesis, facilitating the stepwise elongation of peptide chains . It is commonly used in the preparation of triazolopeptides and azapeptides .
Pharmacokinetics
It is known that deuterium substitution can impact the pharmacokinetics of pharmaceuticals
Result of Action
The result of the action of Fmoc-Ala-OH (3,3,3-d3) is the successful synthesis of peptides with the desired sequence . This is achieved through the stepwise addition of amino acids, with Fmoc-Ala-OH (3,3,3-d3) serving as a protecting group for the amino group of the N-terminal amino acid .
Action Environment
The action of Fmoc-Ala-OH (3,3,3-d3) is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect the efficacy and stability of the compound . The compound is typically stored at a temperature of 2-8°C .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Fmoc-ala-oh (3,3,3-d3) plays a significant role in biochemical reactions, especially in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. For instance, it is used as a building block in the preparation of triazolopeptides and azapeptides. The compound’s interaction with enzymes such as peptidyl transferases facilitates the formation of peptide bonds, which are crucial for protein synthesis. Additionally, Fmoc-ala-oh (3,3,3-d3) is involved in the synthesis of bis-cationic porphyrin peptides, which have applications in biomedical research .
Cellular Effects
The effects of Fmoc-ala-oh (3,3,3-d3) on various types of cells and cellular processes are primarily related to its role in peptide synthesis. By incorporating this compound into peptides, researchers can study its impact on cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using Fmoc-ala-oh (3,3,3-d3) can be used to investigate the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. Additionally, the compound’s influence on gene expression can be studied by analyzing the expression levels of specific genes in response to peptide treatment .
Molecular Mechanism
At the molecular level, Fmoc-ala-oh (3,3,3-d3) exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The Fmoc group protects the amino group of alanine, allowing for selective deprotection and subsequent peptide bond formation. This orthogonal protection strategy ensures that the peptide synthesis proceeds efficiently without unwanted side reactions. The deuterium atoms in Fmoc-ala-oh (3,3,3-d3) provide a mass shift that can be detected using mass spectrometry, aiding in the identification and quantification of peptides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-ala-oh (3,3,3-d3) can change over time due to factors such as stability and degradation. The compound is generally stable when stored at temperatures between 2-8°C. Prolonged exposure to higher temperatures or moisture can lead to degradation, affecting its efficacy in peptide synthesis. Long-term studies have shown that peptides synthesized using Fmoc-ala-oh (3,3,3-d3) maintain their stability and functionality over extended periods, making it a reliable reagent for biochemical research .
Dosage Effects in Animal Models
The effects of Fmoc-ala-oh (3,3,3-d3) in animal models vary with different dosages. At lower dosages, the compound is well-tolerated and does not exhibit any toxic or adverse effects. At higher dosages, there may be threshold effects that could lead to toxicity. Studies have shown that the optimal dosage for peptide synthesis using Fmoc-ala-oh (3,3,3-d3) depends on the specific application and the desired outcome. It is essential to carefully monitor the dosage to avoid any potential adverse effects .
Metabolic Pathways
Fmoc-ala-oh (3,3,3-d3) is involved in various metabolic pathways, particularly those related to amino acid metabolism and peptide synthesis. The compound interacts with enzymes such as aminoacyl-tRNA synthetases, which play a crucial role in the incorporation of amino acids into peptides. Additionally, Fmoc-ala-oh (3,3,3-d3) can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells. Understanding these interactions is essential for optimizing peptide synthesis and studying the metabolic effects of deuterated compounds .
Transport and Distribution
Within cells and tissues, Fmoc-ala-oh (3,3,3-d3) is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization. For example, amino acid transporters may play a role in the cellular uptake of Fmoc-ala-oh (3,3,3-d3), ensuring its availability for peptide synthesis. Additionally, the compound’s distribution within tissues can be influenced by factors such as tissue perfusion and binding affinity to specific proteins .
Subcellular Localization
The subcellular localization of Fmoc-ala-oh (3,3,3-d3) can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, peptides synthesized using Fmoc-ala-oh (3,3,3-d3) may localize to the endoplasmic reticulum or Golgi apparatus, where they undergo further processing and modification. Understanding the subcellular localization of Fmoc-ala-oh (3,3,3-d3) is crucial for elucidating its role in cellular processes and optimizing its use in biochemical research .
Propiedades
IUPAC Name |
(2S)-3,3,3-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXZOFZKSQXPDC-DCLJDFQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583861 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(3,3,3-~2~H_3_)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
225101-67-7 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(3,3,3-~2~H_3_)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


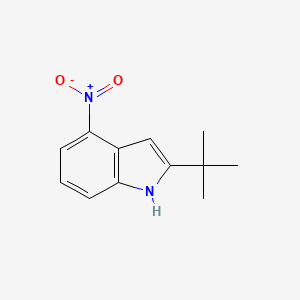
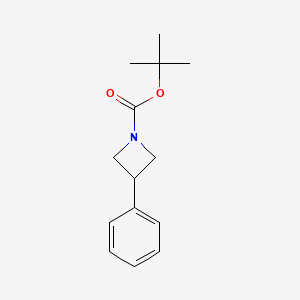
![Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1316227.png)
